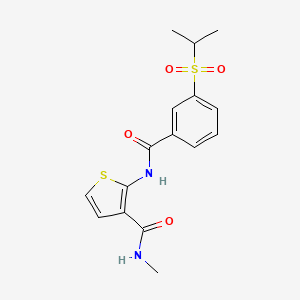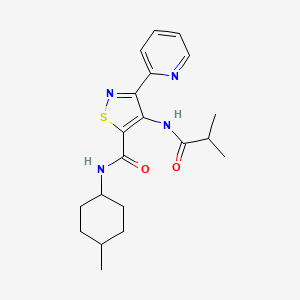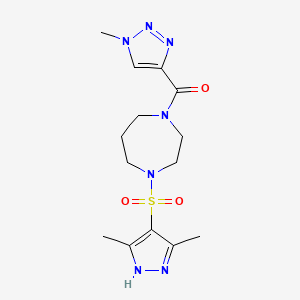![molecular formula C13H12F2N4O B2757648 N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide CAS No. 1396685-93-0](/img/structure/B2757648.png)
N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring substituted with a dimethylamino group and a benzamide moiety with two fluorine atoms
Applications De Recherche Scientifique
N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of new materials with specific chemical properties.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyrimidine and dimethylamine.
Introduction of the Benzamide Moiety: The benzamide group is introduced through a coupling reaction between the pyrimidine derivative and 2,6-difluorobenzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions on the benzamide ring.
Oxidation and Reduction Reactions: The dimethylamino group can be oxidized or reduced under appropriate conditions, leading to various derivatives.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the dimethylamino group.
Reduction Products: Reduced forms of the dimethylamino group.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the fluorine atoms play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- N-[2-(dimethylamino)pyrimidin-5-yl]acrylic acid
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Comparison: N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide is unique due to the presence of both the dimethylamino group and the difluorobenzamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c1-19(2)13-16-6-8(7-17-13)18-12(20)11-9(14)4-3-5-10(11)15/h3-7H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOXDJKAVLCEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/new.no-structure.jpg)

![1-(2-chlorophenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B2757570.png)
![2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2757572.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenoxyethane-1-sulfonamide](/img/structure/B2757573.png)


![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2757576.png)
![9-(3-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2757577.png)
![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2757580.png)
![6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}imidazo[1,2-b]pyridazine](/img/structure/B2757582.png)
![Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate](/img/structure/B2757587.png)
